3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, which play a crucial role in various biological processes.
Biochemische Und Physiologische Effekte
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to have several biochemical and physiological effects. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. Additionally, it has been studied for its potential neuroprotective effects and its ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in lab experiments is its unique properties, which make it a versatile compound for various applications. However, it can be challenging to handle due to its complex synthesis process and the need for careful handling of the reagents.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. One potential area of research is the development of new synthetic methods for the compound, which could make it more accessible for various applications. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in various fields, including drug discovery, material science, and agriculture.
Conclusion:
In conclusion, 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a unique compound with potential applications in various fields. Its unique properties make it a versatile compound for various applications, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride involves several steps, including the reaction of 3-amino-4-chloro-5-methylisoxazole with hydrazine hydrate, followed by the reaction with triethyl orthoformate and finally, the reaction with thionyl chloride. The overall process is complex and requires careful handling of the reagents.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been extensively used in scientific research for its unique properties. It has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Eigenschaften
CAS-Nummer |
134048-17-2 |
---|---|
Produktname |
3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Molekularformel |
C4H3Cl2N3O2 |
Molekulargewicht |
195.99 g/mol |
IUPAC-Name |
3-chloro-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C4H3Cl2N3O2/c1-8-2(5)7-9(3(6)10)4(8)11/h1H3 |
InChI-Schlüssel |
LZYMRGHWCXJZOX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=O)C(=O)Cl)Cl |
Kanonische SMILES |
CN1C(=NN(C1=O)C(=O)Cl)Cl |
Synonyme |
1H-1,2,4-Triazole-1-carbonylchloride,3-chloro-4,5-dihydro-4-methyl-5-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.